

Comparative Docking Analysis of Methyl 1H-Indazole-3-Carboxylate Derivatives in Drug Discovery

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Compound of Interest

Compound Name: methyl 1H-indazole-3-carboxylate

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A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of **methyl 1H-indazole-3-carboxylate** derivatives, supported by experimental data and detailed protocols.

The 1H-indazole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of inhibitors for a variety of protein kinases.^[1] The dysregulation of these kinases is often implicated in diseases like cancer and neurodegenerative disorders. ^[1] Computational docking is a critical tool for predicting how these derivatives bind to their protein targets, providing insights into their potential efficacy.^[1] This guide offers a comparative overview of recent docking studies, presenting quantitative data, experimental methodologies, and visualizations of relevant biological pathways.

Quantitative Docking and Inhibitory Activity Data

The following tables summarize the binding affinities and inhibitory concentrations of various **methyl 1H-indazole-3-carboxylate** derivatives against different protein targets.

Table 1: Comparative Binding Energies of 3-Carboxamide Indazole Derivatives Against a Renal Cancer-Associated Protein (PDB: 6FEW)

Derivative	Binding Energy (kcal/mol)
8v	-8.57
8w	-8.49
8y	-8.42
8a	-7.95
8c	-8.21
8s	-7.89

Data sourced from a study on the synthesis and docking of novel indazole derivatives. The analysis indicates that derivatives 8v, 8w, and 8y exhibit the highest binding energies against the target protein.[2]

Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against Protein Kinases

Compound/Derivative	Target Protein	Assay Type	Result (IC50/pIC50)
30l	PAK1	Enzyme Inhibition	9.8 nM
Hit 1-8	GSK-3β	In silico screening	4.9 - 5.5 (pIC50)

IC50 values represent the concentration of a compound required to inhibit 50% of the enzyme's activity, with a lower value indicating greater potency.[1] pIC50 is the negative logarithm of the IC50 value, where a higher value signifies greater potency.[1] The representative compound 30l shows excellent inhibitory activity against PAK1.[3]

Experimental Protocols

A reproducible methodology is fundamental to credible scientific research. The following sections detail the key experimental and computational protocols employed in the study of 1H-indazole-3-carboxamide derivatives.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

A general method for synthesizing these derivatives involves the coupling of 1H-indazole-3-carboxylic acid with various amines.[1]

- Preparation of 1H-indazole-3-carboxylic acid: This can be achieved through methods like the nitrosation of indoles.[1]
- Amide Coupling Reaction:
 - To a solution of 1-butyl-1H-indazole-3-carboxylic acid (1.146 mmol) in DMF (10 mL), add HATU (2 equivalents) and DIPEA (3 equivalents).[2]
 - Add the desired commercial amine (2 equivalents) to the reaction mixture.[2]
 - Stir the mixture at room temperature for 8–16 hours.[2]
- Work-up and Purification:
 - After the reaction is complete, pour the mixture into water.[1]
 - Extract the product with ethyl acetate and water (4 x 20 mL).[2]
 - Wash the combined organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.[1]
 - Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[1]

Molecular Docking Protocol using AutoDock

Molecular docking simulations are commonly performed using software like AutoDock to predict the binding mode and affinity of the synthesized compounds.[1][2]

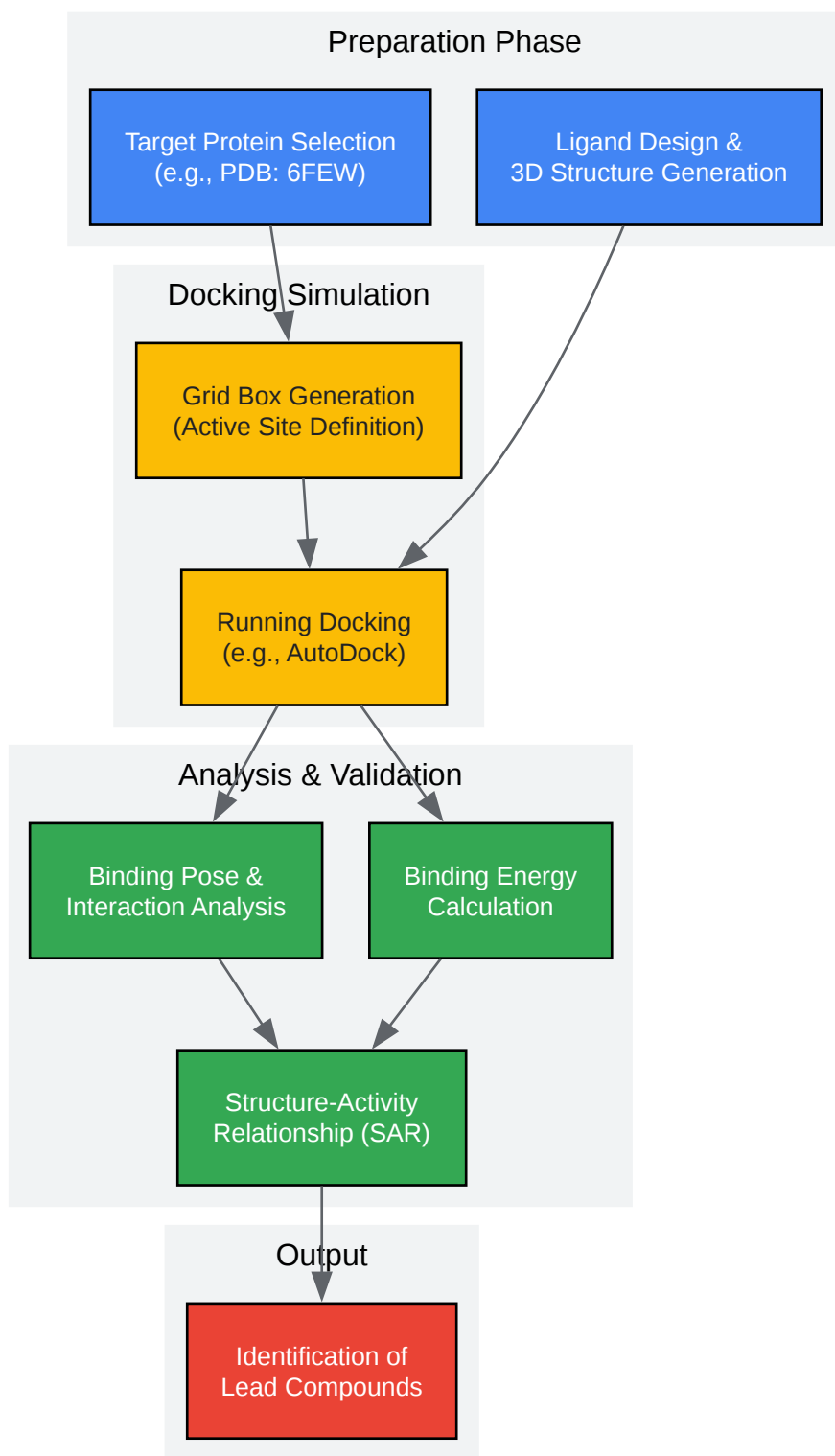
- Protein Preparation:
 - Obtain the 3D crystal structure of the target protein (e.g., PDB: 6FEW) from the Protein Data Bank.[1][2]

- Remove water molecules, ions, and any co-crystallized ligands from the protein structure.
[1]
- Add polar hydrogen atoms and assign Kollman charges to the protein.[1]
- Save the prepared protein structure in PDBQT format.[1]
- Ligand Preparation:
 - Draw the 2D structure of the 1H-indazole-3-carboxamide derivative using chemical drawing software.[1]
 - Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.[1]
- Docking Simulation:
 - Define the grid box dimensions to encompass the active site of the protein.
 - Run the AutoDock simulation with the prepared protein and ligand.[1][2]
- Analysis of Results:
 - The software will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).[1]
 - Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[1]

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

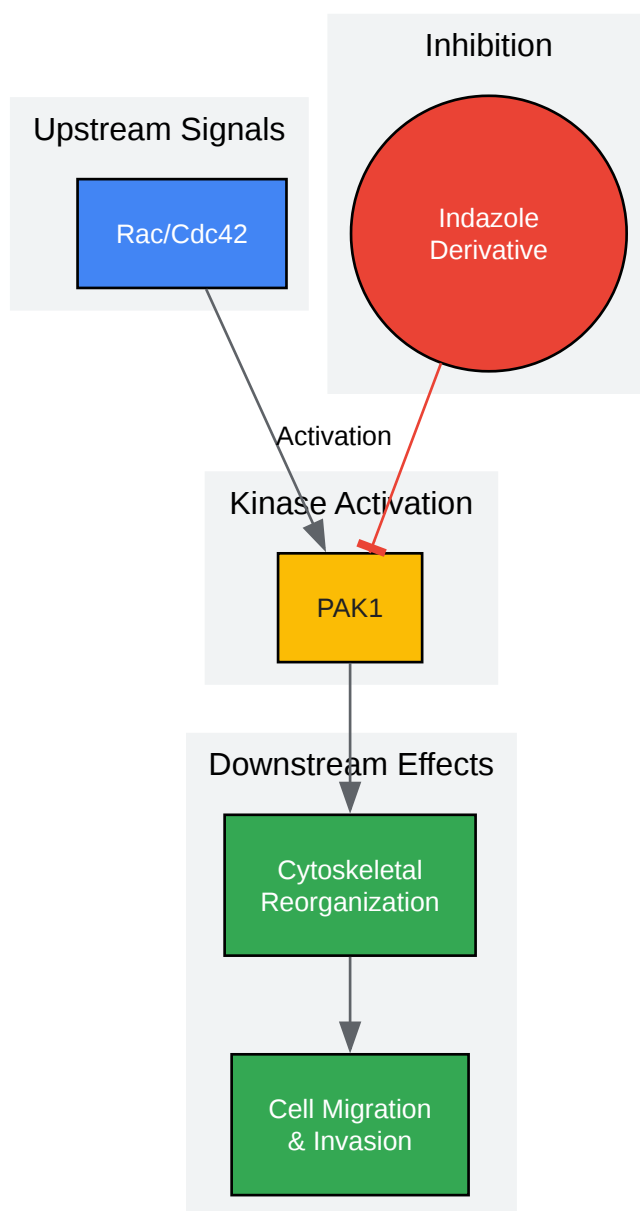


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A generalized workflow for comparative molecular docking studies.

PAK1 Signaling Pathway

Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key enzyme in cell signaling pathways that regulate cell migration and invasion.[3][4]



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Inhibitory action of 1H-indazole-3-carboxamide derivatives on the PAK1 signaling pathway.

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